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molecular formula C8H4BrF3O2 B066584 4-Bromo-3-(trifluoromethyl)benzoic acid CAS No. 161622-14-6

4-Bromo-3-(trifluoromethyl)benzoic acid

Cat. No. B066584
M. Wt: 269.01 g/mol
InChI Key: GPBPFDPENZHCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889668B2

Procedure details

Thionyl chloride (16.2 mL; 223 mmol; 4 eq.) was added to a suspension of 4-bromo-3-(trifluoromethyl)benzoic acid (15 g; 55.8 mmol; 1 eq.) in MeOH (300 mL) and the reaction mixture was stirred at room temperature for 16 hours.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[C:15]([F:18])([F:17])[F:16].[CH3:19]O>>[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:19])=[O:11])=[CH:8][C:7]=1[C:15]([F:16])([F:17])[F:18]

Inputs

Step One
Name
Quantity
16.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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